2-Chloro-N-(3-fluorophenyl)acridin-9-amine
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Overview
Description
2-Chloro-N-(3-fluorophenyl)acridin-9-amine is a derivative of acridine, a class of compounds known for their broad range of pharmaceutical properties. Acridine derivatives are characterized by their unique physical and chemical properties, biological activities, and industrial applications
Preparation Methods
One common method involves the condensation of diphenylamine with chloroform in the presence of aluminum chloride . Another method includes the reaction of orthoaminodiphenylmethane with heated litharge . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
2-Chloro-N-(3-fluorophenyl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common reagents used in these reactions include potassium ferricyanide for oxidation and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Chloro-N-(3-fluorophenyl)acridin-9-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other acridine derivatives.
Industry: It is used in the production of dyes and fluorescent materials for visualization of biomolecules.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-fluorophenyl)acridin-9-amine primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerase and telomerase . This disruption can lead to the inhibition of cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
2-Chloro-N-(3-fluorophenyl)acridin-9-amine can be compared with other acridine derivatives such as:
Amsacrine (m-AMSA): Known for its anticancer properties and ability to inhibit topoisomerase II.
DACA (N-(2-(dimethylamino)ethyl)acridine-4-carboxamide): Another acridine derivative with potent anticancer activity.
Triazoloacridone (C-1305): Exhibits strong anticancer activity and is in clinical studies.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Properties
CAS No. |
62383-21-5 |
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Molecular Formula |
C19H12ClFN2 |
Molecular Weight |
322.8 g/mol |
IUPAC Name |
2-chloro-N-(3-fluorophenyl)acridin-9-amine |
InChI |
InChI=1S/C19H12ClFN2/c20-12-8-9-18-16(10-12)19(15-6-1-2-7-17(15)23-18)22-14-5-3-4-13(21)11-14/h1-11H,(H,22,23) |
InChI Key |
LZBPWINGHWDPHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
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